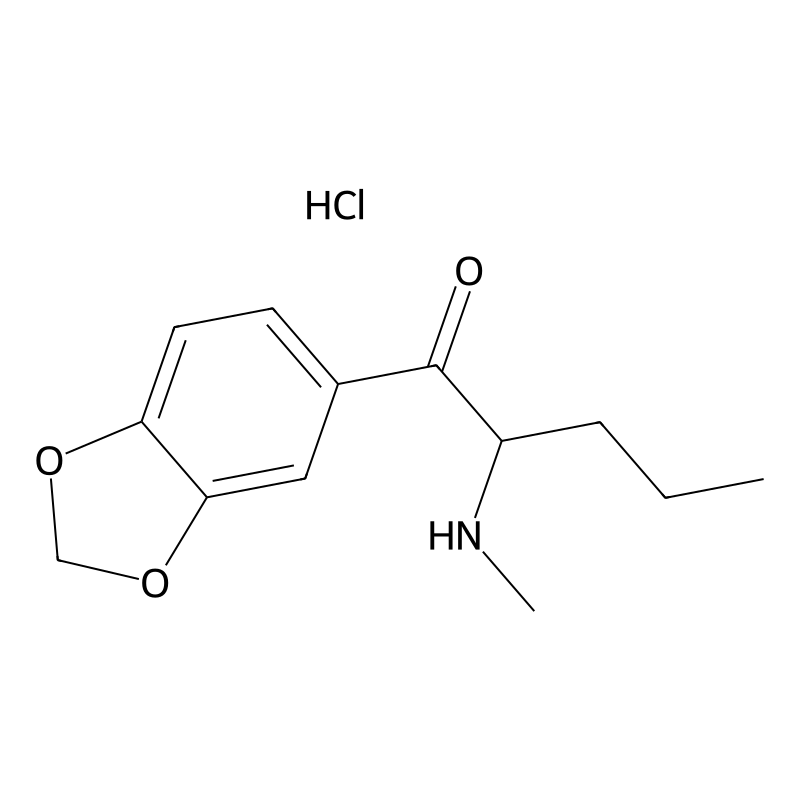Pentylone hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Reference Material
Pentylone hydrochloride serves as a valuable tool in forensic analysis. Researchers can use it to identify and characterize pentylone present in illegal drugs like "bath salts". Reference source: Bertin Bioreagent - Pentylone (hydrochloride):
Understanding Cathinone Effects
Studying pentylone hydrochloride alongside other cathinones can aid scientists in elucidating the mechanisms by which these stimulants produce their psychoactive effects. This knowledge can inform the development of medications to treat stimulant addiction or overdose. Reference source: The hydrochloride hydrates of pentylone and dibutylone and the hydrochloride salt of ephylone: the structures of three novel designer cathinones:
Pentylone hydrochloride, chemically known as 1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one, is a synthetic cathinone that belongs to a class of compounds known as substituted phenethylamines. Developed in the 1960s, it has gained attention due to its psychoactive properties and has been identified in various products marketed as "legal highs" or designer drugs. The molecular formula of pentylone hydrochloride is C₁₃H₁₈ClNO₃, with a molar mass of approximately 271.7 g/mol .
- The mechanism of action is not fully understood but likely involves increasing levels of dopamine, norepinephrine, and serotonin in the central nervous system.
- These are neurotransmitters involved in mood, alertness, and cognitive function.
Pentylone hydrochloride acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor and a releasing agent for serotonin. Its mechanism involves the inhibition of neurotransmitter transporters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This action is similar to that of other stimulants like amphetamines, contributing to its psychoactive effects .
Pentylone can be synthesized through various chemical pathways. One common method involves starting from 3,4-methylenedioxyphenylacetone and introducing a methylamine group through reductive amination. The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity .
While pentylone hydrochloride has no approved medical applications, it has been used recreationally for its stimulant properties. It has been found in products marketed as "NRG-1" and "NRG-3," often combined with other psychoactive substances. The lack of regulation surrounding its use has led to significant public health concerns regarding its safety and potential for abuse .
Studies on interaction effects have shown that pentylone may interact with other psychoactive substances, potentially leading to enhanced effects or increased toxicity. For example, when combined with other stimulants or hallucinogens, users may experience heightened euphoria but also an increased risk of adverse psychological effects. Further research is needed to fully understand these interactions and their implications for health .
Pentylone shares structural similarities with several other synthetic cathinones and phenethylamines. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methylone | Shorter alkyl chain (C₁) | More polar; higher water solubility |
| Butylone | Intermediate alkyl chain (C₄) | Different pharmacological profile |
| 4-Methylmethcathinone | Contains a methyl group at the para position | Potent stimulant effects; distinct legal status |
| 3,4-Methylenedioxymethamphetamine | Known as MDMA | Strong empathogenic effects; widely studied |
| N,N-Dimethylpentylone | Dimethylated version of pentylone | Increased potency; different metabolic pathways |
Pentylone's unique structure allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of its potency and the nature of its psychoactive effects .








